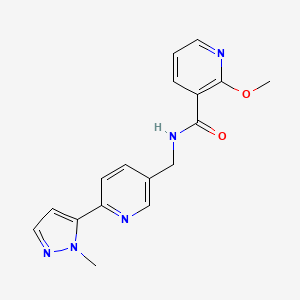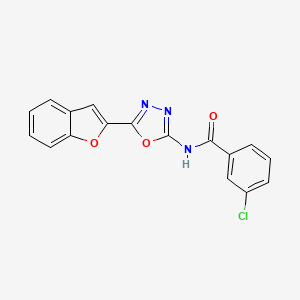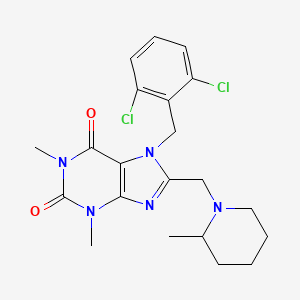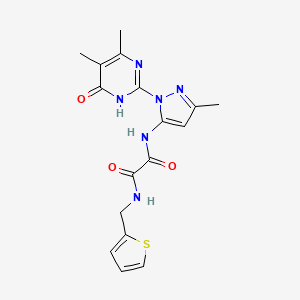
2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPPN and has been synthesized using various methods. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Aplicaciones Científicas De Investigación
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures. Imidazole derivatives have gained prominence due to their diverse chemical and biological activities . Our focus here is on the specific compound mentioned.
Pharmacological Activities
Antibacterial and Antimycobacterial Properties: Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. For instance, researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole and found potent antimycobacterial activity against Mycobacterium tuberculosis strains .
Anti-Inflammatory and Antitumor Effects: Certain imidazole-containing compounds exhibit anti-inflammatory and antitumor properties. These derivatives may play a role in modulating inflammatory responses and inhibiting tumor growth.
Antidiabetic and Antioxidant Activities: Imidazole-based compounds have been investigated for their potential in managing diabetes and acting as antioxidants. Their ability to scavenge free radicals contributes to their antioxidant effects.
Antiviral and Antiprotozoal Actions: Researchers have explored imidazole derivatives as antiviral agents. These compounds may interfere with viral replication processes. Additionally, they show promise as antiprotozoal agents, combating parasitic infections.
Other Activities: Imidazole derivatives have been studied for their antipyretic, anti-allergic, antihelmintic, and ulcerogenic activities. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .
Molecular Docking Studies
Recent research has employed molecular docking techniques to explore the interactions of imidazole derivatives with specific biological targets. These studies provide insights into their binding affinities and potential therapeutic applications .
Specific Applications
Hematological Disorders: Compound 1 (2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide) shows promise in treating hematological disorders such as sickle cell disease.
Pulmonary Diseases: The same compound may have implications for pulmonary diseases, including idiopathic pulmonary fibrosis. Its mechanism of action warrants further investigation .
Propiedades
IUPAC Name |
2-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-15(7-9-21-22)14-6-5-12(10-19-14)11-20-16(23)13-4-3-8-18-17(13)24-2/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQTHYBOVTKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)




![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)